WAY-213613 is a synthetic compound specifically designed for research purposes. It belongs to the class of aryl-ether aspartic acid analogs and has emerged as a significant tool in the field of neuroscience. [] Specifically, it is recognized as a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2). [, ]
EAAT2, predominantly found in glial cells within the brain, plays a crucial role in regulating glutamate levels in the synapse. [, ] By inhibiting EAAT2, WAY-213613 allows researchers to study the physiological and pathological roles of glutamate in various neurological processes. [, ]
WAY-213613 is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), a protein critical for the uptake of glutamate in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological disorders, where glutamate dysregulation is implicated. The compound's ability to selectively inhibit EAAT2 while having minimal effects on other subtypes makes it a valuable tool in pharmacological research.
WAY-213613 is classified as a small molecule inhibitor and belongs to the category of glutamate transporter inhibitors. It is derived from prior research aimed at developing compounds that can modulate glutamate transporters, particularly focusing on enhancing selectivity for EAAT2 over other excitatory amino acid transporters like EAAT1 and EAAT3 .
The synthesis of WAY-213613 involves several steps, typically starting from commercially available precursors. A notable method includes a chemoenzymatic approach that allows for the rapid and efficient formation of the compound. This method leverages biocatalysts to facilitate specific reactions, enhancing yield and purity. The process has been optimized to achieve high diastereomeric and enantiomeric excess, which are crucial for the biological activity of the compound .
Key steps in the synthesis may include:
WAY-213613 consists of two main moieties: L-asparagine and a phenoxy group substituted with bromine and fluorine atoms. The molecular formula can be represented as . The structure has been elucidated using advanced techniques such as cryo-electron microscopy, which provided insights into its binding interactions with EAAT2 .
Key structural features include:
WAY-213613 undergoes specific interactions with EAAT2, inhibiting its function by blocking substrate binding. The mechanism involves:
The compound's inhibitory effects have been quantitatively assessed using various assays, revealing its potency across different concentrations.
The mechanism by which WAY-213613 inhibits EAAT2 involves several steps:
This selectivity is crucial for minimizing side effects in potential therapeutic applications.
WAY-213613 possesses several notable physical and chemical properties:
These properties are essential for its formulation in pharmacological studies and potential therapeutic applications.
WAY-213613 has significant implications in scientific research, particularly in studies related to:
Research continues to explore its efficacy and safety profiles in various experimental models, paving the way for future clinical applications .
EAAT2 (SLC1A2), predominantly localized to astrocytic membranes in the forebrain, mediates ~90% of synaptic glutamate clearance in the CNS [2] [10]. This high-capacity transporter maintains extracellular glutamate concentrations below neurotoxic thresholds (typically <1 µM) by coupling glutamate uptake to Na⁺/K⁺ electrochemical gradients. Its kinetic properties include a glutamate turnover rate of ~70 ms and a steady-state Km of 18 µM, enabling rapid sequestration during neuronal activity [2]. EAAT2 dysfunction elevates extracellular glutamate, leading to sustained activation of ionotropic NMDA receptors, Ca²⁺ overload, and neuronal death—a process termed excitotoxicity implicated in:
Table 1: Functional Properties of EAAT Subtypes in the Human CNS
Transporter | Gene | Primary Localization | Glutamate Turnover Rate (ms) | Approx. Contribution to CNS Uptake |
---|---|---|---|---|
EAAT1 (GLAST) | SLC1A3 | Astrocytes | 60 | <5% |
EAAT2 (GLT-1) | SLC1A2 | Astrocytes/Neurons | 70 | >90% |
EAAT3 (EAAC1) | SLC1A1 | Neurons | 9–11 | 1–5% |
EAAT4 | SLC1A6 | Cerebellar Purkinje cells | >300 | Limited |
EAAT5 | SLC1A7 | Retina | >1000 | Limited |
In hiPSC-derived neural networks, EAAT2 collaborates with EAAT1 to reduce extracellular glutamate from 100 µM to near-zero levels within 60 minutes. Dual pharmacological blockade of both transporters induces near-total neuronal death, underscoring their neuroprotective synergy [10].
WAY-213613 inhibits EAAT2 through a non-competitive mechanism, binding to both the substrate site and an adjacent cavity in the transport domain. Cryo-EM analyses (resolution: 2.8 Å) reveal that it stabilizes EAAT2 in an inward-facing conformation, preventing the conformational shifts required for glutamate translocation ("elevator-type" mechanism) [5]. Key interactions include:
Table 2: Selectivity Profile of WAY-213613 Across EAAT Subtypes
Transporter Subtype | IC₅₀ (nM) | Selectivity Ratio vs. EAAT2 |
---|---|---|
EAAT2 (Human) | 85 | 1 |
EAAT1 (Human) | 5,004 | 59 |
EAAT3 (Human) | 3,787 | 45 |
EAAT4 (Rat) | ~1,500* | ~18* |
Data inferred from electrophysiological assays [1] [4] [9].
Unlike pan-inhibitors (e.g., TFB-TBOA; IC₅₀ ~5–530 nM at EAAT1–4), WAY-213613’s selectivity enables dissection of EAAT2-specific functions:
Table 3: Structural Determinants of WAY-213613 Binding to EAAT2
Binding Site Region | Key Residues | Interaction Type |
---|---|---|
Glutamate-binding site | Arg478, Thr401, Ser364 | Hydrogen bonding |
Hydrophobic cavity | Phe355, Ile368, Met439 | Van der Waals |
HP2 loop | Glu405, Met398 | Steric obstruction |
WAY-213613’s pharmacological profile aids in validating EAAT2 as a therapeutic target:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7